NR1H4 activator 1

FXR agonism Potency benchmarking Nuclear receptor pharmacology

NR1H4 activator 1 is a potent and selective farnesoid X receptor (FXR, NR1H4) agonist, disclosed as Example 4 in patent WO2018152171A1. The compound belongs to the bile acid derivative structural class and demonstrates an EC50 of 1 nM in a human FXR (NR1H4) Gal4 promoter-driven transactivation assay.

Molecular Formula C34H53NO7S
Molecular Weight 619.9 g/mol
Cat. No. B13430107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNR1H4 activator 1
Molecular FormulaC34H53NO7S
Molecular Weight619.9 g/mol
Structural Identifiers
SMILESCCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)COC(=O)NS(=O)(=O)C5=CC=C(C=C5)OC(C)C)C)C)O
InChIInChI=1S/C34H53NO7S/c1-7-25-29-18-22(36)14-16-34(29,6)28-15-17-33(5)26(12-13-27(33)30(28)31(25)37)21(4)19-41-32(38)35-43(39,40)24-10-8-23(9-11-24)42-20(2)3/h8-11,20-22,25-31,36-37H,7,12-19H2,1-6H3,(H,35,38)/t21-,22-,25-,26-,27+,28+,29+,30+,31-,33-,34-/m1/s1
InChIKeyJLMRPDFFAJUPGE-YVBUYISXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NR1H4 Activator 1 – Potency, Selectivity, and Procurement Rationale for a Next-Generation FXR Agonist Tool Compound


NR1H4 activator 1 is a potent and selective farnesoid X receptor (FXR, NR1H4) agonist, disclosed as Example 4 in patent WO2018152171A1 . The compound belongs to the bile acid derivative structural class and demonstrates an EC50 of 1 nM in a human FXR (NR1H4) Gal4 promoter-driven transactivation assay [1]. With a molecular formula of C34H53NO7S, a molecular weight of 619.85 g/mol, and a CAS number of 2242855-68-9, this compound is supplied at ≥98% purity by multiple vendors for research use [1]. Its patent-defined synthetic route and single-digit nanomolar potency position it as a high-affinity tool compound for FXR pathway investigation, particularly in gastrointestinal disease research contexts .

Why NR1H4 Activator 1 Cannot Be Replaced by Common FXR Agonist Alternatives in Research Procurement


FXR agonists span a wide potency range (EC50 values from 0.2 nM to >100 nM) and fall into two structurally distinct classes—bile acid derivatives (steroidal) and non-steroidal synthetic ligands—with fundamentally different binding modes, pharmacokinetic properties, and target selectivity profiles [1][2]. Substituting NR1H4 activator 1 with a common alternative such as GW4064 or obeticholic acid without accounting for these differences risks introducing confounding variables in experimental design. The compound's 1 nM potency represents a 30- to 99-fold advantage over several widely used FXR agonists, and its bile acid-derived scaffold distinguishes it mechanistically from non-steroidal clinical candidates such as cilofexor and tropifexor [1]. The quantitative evidence below demonstrates that in-class substitution is not scientifically neutral.

NR1H4 Activator 1 – Quantitative Differentiation Evidence Against Key FXR Agonist Comparators


FXR Agonistic Potency: 99-Fold Advantage Over the Clinical Benchmark Obeticholic Acid

NR1H4 activator 1 demonstrates substantially higher FXR agonistic potency than obeticholic acid (OCA), the only FDA/EMA-approved FXR agonist for primary biliary cholangitis. In cell-based transactivation assays, NR1H4 activator 1 exhibits an EC50 of 1 nM in a human FXR (NR1H4) Gal4-promoter-driven reporter assay, whereas OCA displays an EC50 of 99 nM in COS1 cell-based bioluminescence assays and 85–99 nM across multiple reported assay platforms [1]. This represents an approximately 99-fold potency difference. Notably, OCA also activates the TGR5 receptor (EC50 918 nM), reducing its functional selectivity for FXR, while NR1H4 activator 1 is described as a selective FXR agonist in its patent disclosure [2].

FXR agonism Potency benchmarking Nuclear receptor pharmacology

Potency Comparison Against the Prototypical Tool Compound GW4064: 30- to 65-Fold Enhancement

GW4064 is the most widely cited FXR agonist tool compound in the scientific literature. NR1H4 activator 1 (EC50 = 1 nM in human FXR Gal4 transactivation assay) is 30- to 65-fold more potent than GW4064, which exhibits EC50 values of 30 nM in human FXR Gal4-fusion cellular reporter assays and 65 nM in CV1 cell-based luciferase reporter assays [1]. Furthermore, GW4064 has been reported to modulate multiple G protein-coupled receptors beyond FXR, whereas NR1H4 activator 1 is characterized as a selective FXR agonist in its patent disclosure [2].

FXR tool compound GW4064 Potency ranking

Potency Differentiation Against Clinical-Stage Non-Steroidal FXR Agonist Cilofexor (GS-9674)

Cilofexor (GS-9674) is a non-steroidal FXR agonist that has advanced to Phase III clinical trials for primary sclerosing cholangitis (PSC). NR1H4 activator 1 (EC50 = 1 nM) is approximately 43-fold more potent than cilofexor (EC50 = 43 nM in cell-based FXR agonist assays) . Cilofexor belongs to the 'hammerhead' non-steroidal structural class, which binds FXR through a mechanism distinct from that of bile acid derivatives. Clinically, cilofexor treatment is associated with dose-dependent pruritus, a side effect linked to its non-steroidal scaffold [1]. NR1H4 activator 1, as a bile acid derivative, may engage a different pharmacological profile, though direct comparative safety data are not available at this stage.

Cilofexor Clinical-stage comparator Non-steroidal FXR agonist

Structural Class Differentiation: Bile Acid Derivative Scaffold Versus Non-Steroidal FXR Agonists

NR1H4 activator 1 is a bile acid derivative, as confirmed by its patent classification (WO2018152171A1, titled 'Bile acid derivatives as FXR agonists and methods of use thereof') and its SMILES structure revealing a cyclopenta[a]phenanthrene steroidal core with a sulfonamide-bearing side chain [1][2]. This places it in the steroidal FXR agonist subclass alongside obeticholic acid and endogenous bile acids, in contrast to the non-steroidal 'hammerhead' class (cilofexor, tropifexor) and isoxazole-based agonists (GW4064, fexaramine). Steroidal and non-steroidal FXR agonists exhibit differential binding modes at the FXR ligand-binding domain, leading to distinct co-regulator recruitment patterns and gene expression signatures [3][4]. This scaffold-level differentiation is critical for studies investigating ligand-specific FXR transactivation mechanisms.

Bile acid derivative Steroidal FXR agonist Scaffold classification

Patent-Backed Provenance and Reproducible Synthetic Access

NR1H4 activator 1 is explicitly defined as Example 4 in patent WO2018152171A1, which provides a complete synthetic scheme, reaction conditions, and characterization data, enabling independent reproduction by qualified synthetic chemistry laboratories [1]. This patent-backed provenance contrasts with many commercially available FXR tool compounds—particularly natural product-derived or early-discovery compounds—that lack publicly disclosed synthetic routes. The compound is commercially available at ≥98% purity from multiple independent suppliers including MedChemExpress (Cat. No. HY-125996), TargetMol (Cat. No. T12251), and AmBeed (Cat. No. A1250510), with solubility reported at 10 mM in DMSO [2].

Patent WO2018152171A1 Synthetic route Reproducibility

NR1H4 Activator 1 – Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


High-Sensitivity FXR Transactivation Reporter Assays Requiring Low-Nanomolar Potency

With an EC50 of 1 nM in the human FXR Gal4 transactivation assay, NR1H4 activator 1 is ideally suited for reporter gene assays where maximal receptor activation must be achieved at low compound concentrations to avoid cytotoxicity, solubility limitations, or solvent (DMSO) interference [1]. Its 30- to 99-fold potency advantage over GW4064 and OCA enables robust signal-to-noise ratios at concentrations where common comparators produce submaximal activation, making it a preferred positive control for high-throughput screening (HTS) campaigns targeting the FXR pathway .

Steroidal vs. Non-Steroidal FXR Agonist Comparative Mechanistic Studies

The bile acid derivative scaffold of NR1H4 activator 1, featuring a unique sulfonamide side chain not found in OCA or endogenous bile acids, makes it a valuable tool for head-to-head comparisons against non-steroidal FXR agonists (cilofexor, tropifexor, GW4064) in studies of ligand-specific co-regulator recruitment, chromatin immunoprecipitation (ChIP), and transcriptomic profiling [1]. Such comparative experiments are essential for elucidating the differential gene expression programs activated by steroidal versus non-steroidal FXR ligands, an area of active investigation in metabolic disease research [2].

Gastrointestinal Disease-Focused FXR Pharmacology Research

The patent disclosure for NR1H4 activator 1 explicitly claims utility for the treatment of gastrointestinal disease, distinguishing it from the majority of clinical-stage FXR agonists (OCA, cilofexor, tropifexor) that are primarily developed for hepatic indications such as NASH, PBC, and PSC [1]. Researchers investigating intestinal FXR biology—including bile acid absorption, gut barrier function, inflammatory bowel disease, and the gut-liver axis—may find NR1H4 activator 1 to be a more therapeutically aligned tool compound for target engagement studies in intestinal organoids, Caco-2 monolayers, or in vivo colitis models.

Medicinal Chemistry Starting Point for Bile Acid-Derived FXR Agonist Optimization

With a fully disclosed synthetic route in patent WO2018152171A1 (Example 4) and a defined steroidal scaffold bearing a sulfonamide moiety, NR1H4 activator 1 provides an accessible starting point for structure-activity relationship (SAR) campaigns aimed at further optimizing potency, selectivity, metabolic stability, or tissue distribution [1]. Its multi-vendor commercial availability at ≥98% purity facilitates rapid procurement for initial characterization, while the patent disclosure enables in-house resynthesis and derivatization without reliance on proprietary intermediates [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for NR1H4 activator 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.